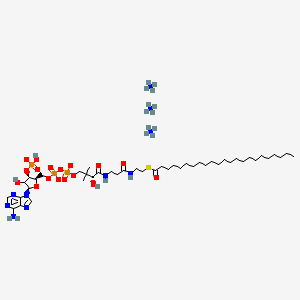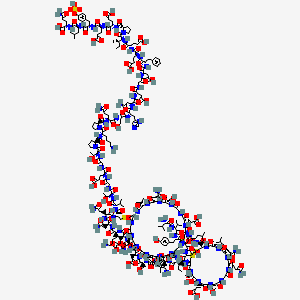
2-Amino-5-bromothiazole-4-carboxylic acid
Descripción general
Descripción
2-Amino-5-bromothiazole-4-carboxylic acid (ABTCA) is a heterocyclic compound that belongs to the thiazole class of organic molecules. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms. ABTCA has recently gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Anticancer Agent
The 2-aminothiazole scaffold, which includes 2-Amino-5-bromothiazole-4-carboxylic acid, has been associated with anticancer activities . It has been used in drug development for cancer treatment .
Antioxidant
2-Amino-5-bromothiazole-4-carboxylic acid has been associated with antioxidant activities . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .
Antimicrobial Agent
This compound has shown promising results as an antimicrobial agent . It has been used in the synthesis of diverse range of heterocyclic analogues with antibacterial and antifungal properties .
Anti-inflammatory Agent
2-Amino-5-bromothiazole-4-carboxylic acid has been associated with anti-inflammatory activities . Anti-inflammatory agents are medications that reduce inflammation or swelling .
Treatment of Neurological Disorders
Several applications of 2-aminothiazoles, including 2-Amino-5-bromothiazole-4-carboxylic acid, have been reported in the treatment of various neurological disorders such as Alzheimer’s disease and Huntington’s disease .
Treatment of Eating Disorders
The 2-aminothiazole analogue MB06322, which includes 2-Amino-5-bromothiazole-4-carboxylic acid, has been used to target the neuropeptide Y5 (NPY5) receptor for the treatment of eating disorders such as hyperphagia .
Treatment of Type-2 Diabetes
This class of compounds is well known as a prodrug for the treatment of type-2 diabetes .
Active Compounds Against Mycobacterium Tuberculosis
Aminothiazole-4-carboxylate derivatives, which include 2-Amino-5-bromothiazole-4-carboxylic acid, are known as active compounds against Mycobacterium tuberculosis H37Rv and a-ketoacyl-ACP synthase mtFabH .
Mecanismo De Acción
Target of Action
2-Amino-5-bromothiazole-4-carboxylic acid, like other 2-aminothiazole-based compounds, has been associated with several biological activities . It has been found to act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent .
Mode of Action
It’s suggested that the functional theory on how 2-amino-5-bromothiazole works may be due to its ability to form nitro groups, which are highly reactive and cause changes in the reaction scheme .
Biochemical Pathways
It’s known that 2-aminothiazole derivatives are associated with several biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given its reported biological activities, it can be inferred that the compound may have significant effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
2-amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrN2O2S/c5-2-1(3(8)9)7-4(6)10-2/h(H2,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRZYJLDPIIEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)N)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661739 | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-bromothiazole-4-carboxylic acid | |
CAS RN |
858486-46-1 | |
| Record name | 2-Amino-5-bromo-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=858486-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B6596256.png)












![7-Chlorodibenzo[c,h]acridine](/img/structure/B6596339.png)